

In Vitro Receptor Binding & Pharmacodynamic Profile

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Compound Focus: Desvenlafaxine

CAS No.: 93413-62-8

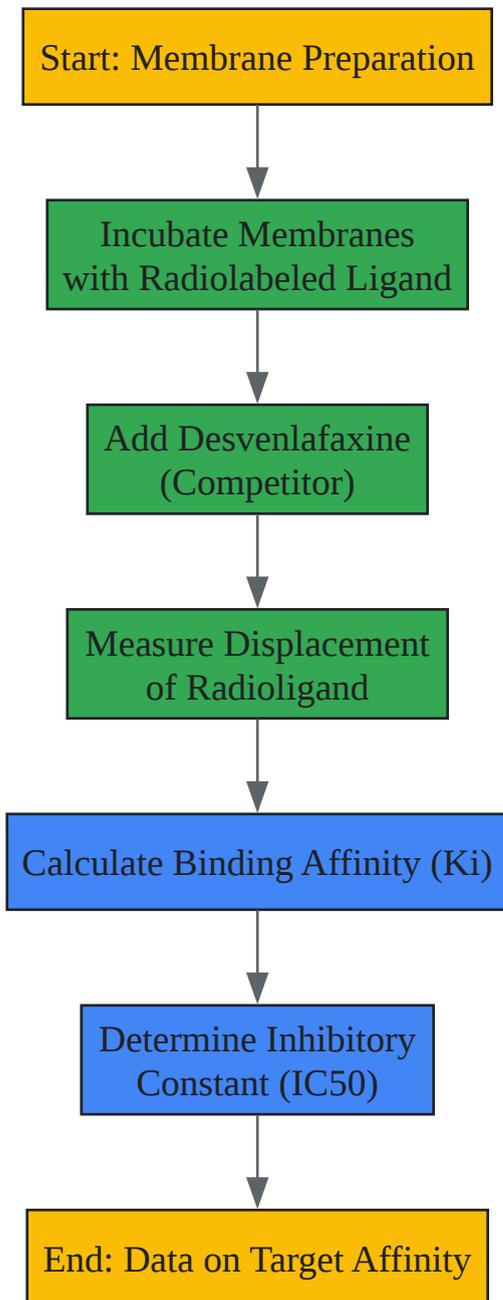
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Target	Affinity / Activity (In Vitro)	Experimental Notes / Context
Serotonin Transporter (SERT) Potent inhibition ~10x more potent than for NET [1] [2] Primary high-affinity target; potency is dose-dependent [1].	Norepinephrine Transporter (NET) Moderate inhibition [1] [2] Secondary target; contributes to dual mechanism of action [1].	Dopamine Transporter (DAT) Weak affinity / Minimal inhibition [1] [3] [2] Considered not clinically relevant at therapeutic doses [1].
Muscarinic-cholinergic Receptors No significant affinity [1] [4] [5] Explains low incidence of anticholinergic side effects (e.g., dry mouth, constipation).	H1-histaminergic Receptors No significant affinity [1] [4] [5] Explains low incidence of sedation and weight gain.	α1-adrenergic Receptors No significant affinity [1] [4] [5] Explains low incidence of orthostatic hypotension.
Monoamine Oxidase (MAO) No inhibitory activity [1] [4] [5] Reduces risk of dietary interactions (e.g., tyramine reaction).		

Key Experimental Methodologies

The core data on **desvenlafaxine**'s binding profile is primarily derived from **competitive radioligand binding assays** [1] [2]. The general workflow for these key experiments is outlined below.



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Experimental workflow for competitive radioligand binding assays.

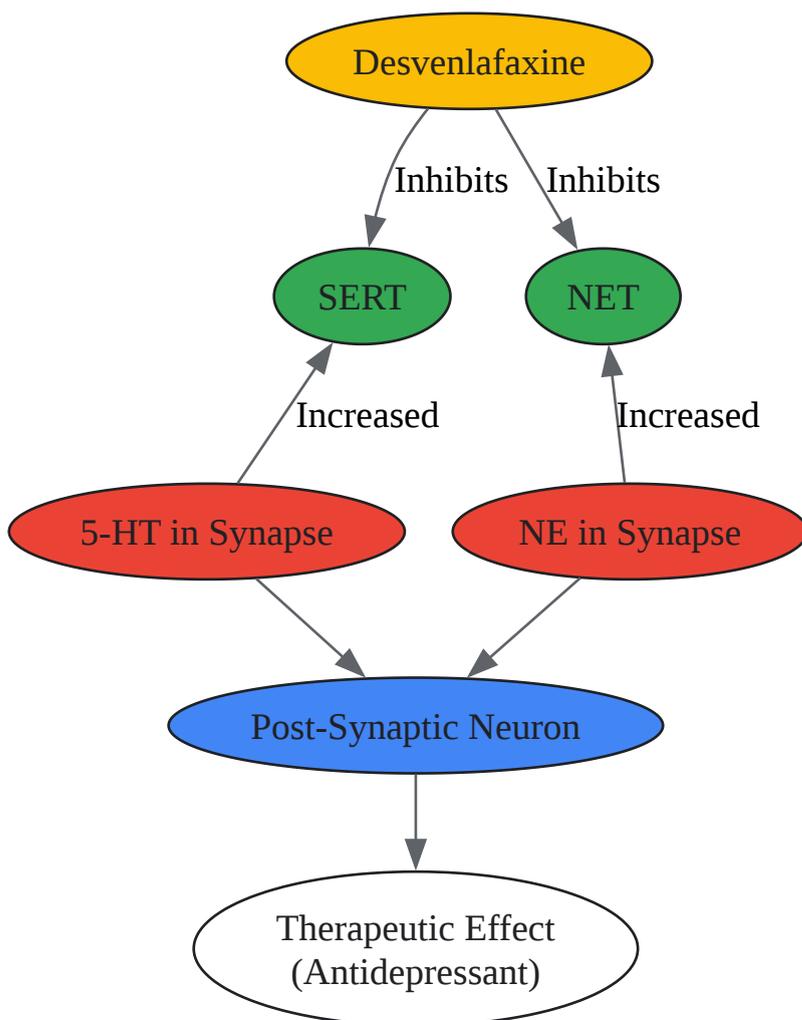
- **Membrane Preparation:** The experiment begins by isolating cell membranes expressing the human recombinant target of interest (e.g., SERT, NET) [1] [2].
- **Incubation with Ligand:** These membranes are incubated with a known concentration of a **radiolabeled ligand** that specifically binds to the target [1].
- **Competitive Binding:** **Desvenlafaxine** is introduced into the assay system, competing with the radioligand for binding sites on the target [1].

- **Measurement and Calculation:** The amount of radioligand displaced by **desvenlafaxine** is measured. Data is analyzed to determine the **half-maximal inhibitory concentration (IC50)** and the **inhibition constant (Ki)**, which quantifies binding affinity [1].

This clean receptor profile, established through the methods above, directly informs **desvenlafaxine's** clinical safety and tolerability, leading to a lower incidence of side effects commonly associated with older antidepressants [1].

Mechanism of Action & Signaling Pathways

The therapeutic effect of **desvenlafaxine** in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonergic and noradrenergic signaling in the central nervous system, a direct result of its SERT and NET binding [4]. The following diagram illustrates the proposed neurochemical pathway.



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*Proposed signaling pathway for **desvenlafaxine**'s antidepressant effect.*

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